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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Tosyloxy)amino)ethanamine is a versatile reagent for the synthesis of nitrogen-containing
heterocycles, particularly piperazine derivatives. The presence of a primary amine and a
tosylated amino group on an ethylenediamine backbone allows for sequential or one-pot
reactions to construct the piperazine ring. The tosyl group serves a dual purpose: it acts as a
protecting group for one of the amino functionalities and as a leaving group in the subsequent
cyclization step. This reagent provides a convenient and efficient pathway to monosubstituted
and N-tosyl-protected piperazines, which are valuable scaffolds in medicinal chemistry and
drug discovery.

The synthetic strategy involves the reaction of the primary amino group of 2-
((tosyloxy)amino)ethanamine with a suitable precursor, followed by an intramolecular
cyclization via nucleophilic substitution of the tosylate group by the second nitrogen atom. This
approach offers a streamlined alternative to multi-step syntheses that often require separate
protection and deprotection steps.

Application: Synthesis of N-Substituted Piperazines
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A practical application of reagents analogous to 2-((tosyloxy)amino)ethanamine is the one-
step synthesis of N-substituted piperazines. While direct literature on 2-
((tosyloxy)amino)ethanamine is limited, the use of a similar reagent, tosylbis(2-
(tosyloxy)ethyl)amine, for the synthesis of N-heteroalkyl-N'-tosylpiperazines has been reported,
providing a strong basis for its application.[1] This methodology involves the reaction of various
primary amines with the tosylated reagent to afford the corresponding N-substituted piperazine
derivatives in good yields. The reaction proceeds under mild conditions and demonstrates a
broad substrate scope.[1]

By analogy, 2-((tosyloxy)amino)ethanamine can be expected to react with various
electrophiles at the primary amine, followed by intramolecular cyclization to yield N-substituted
piperazines. This approach is particularly useful for introducing a wide range of functionalities
at one of the nitrogen atoms of the piperazine ring.

Reaction Data Summary

The following table summarizes the scope of the synthesis of N-heteroalkyl-N'-tosylpiperazines
using an analogous reagent, tosylbis(2-(tosyloxy)ethyl)amine, which informs the potential
applications of 2-((tosyloxy)amino)ethanamine.
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Entry Amine Substrate Product Yield (%)
) 1-Benzyl-4-

1 Benzylamine ) ) 85

tosylpiperazine
N 1-Phenyl-4-

2 Aniline ) ) 78

tosylpiperazine
) 1-Butyl-4-

3 n-Butylamine i ) 82

tosylpiperazine
) 1-Cyclohexyl-4-

4 Cyclohexylamine ] ) 80
tosylpiperazine
1-(2-Hydroxyethyl)-4-

5 2-Aminoethanol ( -y y 2 75
tosylpiperazine
Ethyl 2-(4-

6 Ethyl glycinate tosylpiperazin-1- 72

yl)acetate

Data is based on the analogous reaction reported for tosylbis(2-(tosyloxy)ethyl)amine and

serves as a predictive model for reactions with 2-((tosyloxy)amino)ethanamine.[1]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted

Piperazines

This protocol describes a general procedure for the synthesis of N-substituted piperazines

using 2-((tosyloxy)amino)ethanamine and an appropriate aldehyde via reductive amination,

followed by intramolecular cyclization.
Materials:
e 2-((Tosyloxy)amino)ethanamine

¢ Aldehyde (R-CHO)

e Sodium triacetoxyborohydride (NaBH(OAC)3)
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e Dichloromethane (DCM)

e Potassium carbonate (K2CO3)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

¢ Reductive Amination:

[e]

To a solution of 2-((tosyloxy)amino)ethanamine (1.0 eq) in anhydrous DCM, add the
aldehyde (1.1 eq).

[e]

Stir the mixture at room temperature for 30 minutes.

o

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

[¢]

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
o Work-up of Intermediate:

o Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCOs
solution.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

e Intramolecular Cyclization:

o Dissolve the crude intermediate in a suitable solvent such as acetonitrile or DMF.
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o Add a base, such as potassium carbonate (2.0 eq).

o Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

» Final Work-up and Purification:
o After cooling to room temperature, filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-
substituted piperazine.

Visualizations
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Caption: Reaction workflow for the synthesis of N-substituted piperazines.
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Caption: Role of 2-((tosyloxy)amino)ethanamine in piperazine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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